molecular formula C13H12ClN3S B2358143 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea CAS No. 404865-10-7

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2358143
CAS No.: 404865-10-7
M. Wt: 277.77
InChI Key: DMSSDFOJIJVRBZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2-chloroaniline with pyridine-3-carbaldehyde in the presence of a thiourea source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(pyridin-3-ylmethyl)thiourea: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(2-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea: The bromine substituent may confer different electronic properties compared to chlorine.

    1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea: The position of the pyridine ring may influence the compound’s binding affinity and selectivity.

The unique structural features of this compound, such as the presence of both chlorine and pyridine moieties, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSSDFOJIJVRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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